molecular formula C15H16BrNO3 B13011697 tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate

tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate

Cat. No.: B13011697
M. Wt: 338.20 g/mol
InChI Key: NWYJZINTNLJSKB-UHFFFAOYSA-N
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Description

tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate (CAS 1707568-83-9) is a specialized indole-based reagent of high value in synthetic organic chemistry, particularly for developing novel halogenation methodologies. This compound serves as a precursor for a highly effective brominating agent. Research has demonstrated that related lipophilic indole catalysts can be transformed into active 3-bromoindole species, which function as exceptional reagents for the chemoselective α-monobromination of 1,3-dicarbonyl compounds . This process is crucial, as α-bromo-1,3-dicarbonyl compounds are valuable building blocks in organic synthesis, but their selective production is often challenged by over-bromination . The utility of this reagent is highlighted in methodologies that operate under mild, pH-neutral conditions, enabling high-yield reactions with excellent monobromination selectivity in sustainable lipophilic solvents like heptane, thereby providing a greener alternative to traditional harsh bromination methods . As a Boc-protected indole , it offers improved stability and handling for storage and application in multi-step synthesis. This reagent is intended for Research Use Only and is a key tool for researchers in pharmaceutical chemistry and materials science exploring advanced synthetic transformations.

Properties

Molecular Formula

C15H16BrNO3

Molecular Weight

338.20 g/mol

IUPAC Name

tert-butyl 4-acetyl-3-bromoindole-1-carboxylate

InChI

InChI=1S/C15H16BrNO3/c1-9(18)10-6-5-7-12-13(10)11(16)8-17(12)14(19)20-15(2,3)4/h5-8H,1-4H3

InChI Key

NWYJZINTNLJSKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Bromination of Indole Core

  • Reagents : Bromine (Br2) or N-bromosuccinimide (NBS) is used for selective bromination.
  • Conditions : Typically performed in an inert solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures (0–5 °C) to control regioselectivity and avoid polybromination.
  • Outcome : Selective bromination at the 3-position of indole is favored due to electronic and steric factors.

Protection of Indole Nitrogen with tert-Butoxycarbonyl (Boc) Group

  • Reagents : Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.
  • Solvent : Anhydrous THF or dichloromethane.
  • Procedure : Boc2O is added dropwise to the indole derivative at 0–5 °C, then stirred at room temperature for several hours.
  • Purpose : Protects the nitrogen to prevent unwanted reactions during subsequent steps and directs regioselective functionalization.
  • Yield : Typically moderate to high (50–80%).

Introduction of the Acetyl Group at the 4-Position

  • Method 1: Electrophilic Aromatic Substitution (EAS)
    • Reagents : Acetyl chloride or acetic anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl3).
    • Conditions : Low temperature to moderate temperature (0–25 °C).
    • Selectivity : The Boc group directs substitution to the 4-position.
  • Method 2: Directed Lithiation Followed by Acetylation
    • Reagents : Strong base such as n-butyllithium (n-BuLi) to lithiate the 4-position selectively.
    • Quenching : Reaction with acetyl chloride or acetic anhydride to introduce the acetyl group.
    • Advantages : Higher regioselectivity and yield.
  • Notes : Protection of the nitrogen is critical to avoid lithiation at the nitrogen site.

Purification and Characterization

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Bromination NBS, CH2Cl2 0–5 °C Dichloromethane 70–85 Selective 3-bromo substitution
Boc Protection Boc2O, DMAP, triethylamine 0–25 °C THF or CH2Cl2 60–80 Protects indole nitrogen
Acetylation (EAS) Acetyl chloride, AlCl3 0–25 °C CH2Cl2 50–70 Electrophilic substitution at 4-position
Acetylation (Directed Lithiation) n-BuLi, acetyl chloride -78 °C to 0 °C THF 75–90 Higher regioselectivity and yield
Purification Silica gel chromatography Room temperature Hexane/ethyl acetate Ensures >95% purity

Research Findings and Optimization Notes

  • Regioselectivity : The Boc group on nitrogen is crucial for directing acetylation to the 4-position and preventing side reactions.
  • Bromination Control : Using NBS at low temperature minimizes dibromination or bromination at undesired positions.
  • Lithiation Strategy : Directed lithiation followed by acetylation offers superior regioselectivity compared to direct electrophilic substitution.
  • Reaction Monitoring : TLC and NMR are essential to monitor reaction progress and confirm intermediate formation.
  • Storage : The final compound should be stored under inert atmosphere (nitrogen or argon) at 2–8 °C to maintain stability and prevent hydrolysis or decomposition.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The acetyl group can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce complex indole derivatives .

Scientific Research Applications

tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate with structurally related indole derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound 4-acetyl, 3-bromo, 1-tert-butyl carboxylate C₁₅H₁₆BrNO₃ Pharmaceutical intermediate; acetyl enables ketone reactions, bromine supports cross-coupling
tert-Butyl 3-bromo-1H-indole-1-carboxylate 3-bromo, 1-tert-butyl carboxylate C₁₃H₁₄BrNO₂ Cross-coupling precursor; lacks acetyl, limiting ketone reactivity
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate 4-chloro, 3-hydroxymethyl, 1-tert-butyl carboxylate C₁₄H₁₆ClNO₃ Hydroxymethyl group allows oxidation to carboxylic acid; chlorine less reactive than bromine
(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate 6-(methylsulfonyloxypropene), 1-tert-butyl carboxylate C₁₇H₂₁NO₅S Mesylate group acts as a leaving group for nucleophilic substitutions
tert-Butyl 5-bromo-1H-indole-1-carboxylate 5-bromo, 1-tert-butyl carboxylate C₁₃H₁₄BrNO₂ Bromine at position 5 alters regioselectivity in electrophilic substitutions

Key Findings from Comparative Studies

Reactivity in Cross-Coupling Reactions :

  • Bromine at position 3 (target compound) shows higher reactivity in Suzuki couplings compared to chlorine or hydroxymethyl groups due to its lower bond dissociation energy .
  • The acetyl group at position 4 deactivates the indole ring, reducing electrophilic substitution at adjacent positions but enhancing stability for storage .

Solubility and Stability :

  • The hydroxymethyl group in tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate increases polarity, improving solubility in polar solvents (e.g., DMSO) compared to the hydrophobic bromine and acetyl groups in the target compound .
  • tert-Butyl carbamate groups universally enhance thermal stability across all analogs, preventing decomposition during high-temperature reactions .

Synthetic Utility: Mesylate derivatives (e.g., ) are superior for nucleophilic displacement reactions, whereas brominated analogs are preferred for transition-metal-catalyzed couplings . The acetyl group in the target compound allows for post-synthetic modifications, such as hydrazone formation, which is absent in non-acetylated analogs .

Biological Activity

Tert-butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is noted for its diverse biological activities. This compound's structure includes a tert-butyl group, an acetyl group, and a bromine atom, contributing to its unique chemical properties and potential therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the specific pathways involved.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, has been highlighted in recent research.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound (0, 5, 10, 20 µM) for 24 hours.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
  • Study on Lung Cancer Cells :
    • Objective : Assess the compound's effects on A549 lung cancer cells.
    • Method : MTT assay was utilized to measure cell viability post-treatment.
    • Results : The compound showed a dose-dependent inhibition of cell growth, with an IC50 value of around 12 µM.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act as a kinase inhibitor, affecting pathways crucial for cancer cell survival and proliferation. Additionally, its bromine substituent may enhance binding affinity to target proteins, facilitating its biological effects.

Research Findings Summary

Biological Activity Effect Observed IC50 Value (µM) Cell Lines Tested
AntimicrobialInhibition of bacterial growthN/AVarious bacterial strains
Anticancer (MCF-7)Induction of apoptosis15Breast cancer cells
Anticancer (A549)Dose-dependent growth inhibition12Lung cancer cells

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